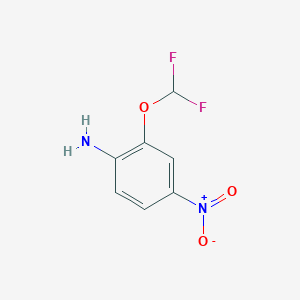

2-(Difluoromethoxy)-4-nitroaniline

描述

Contextual Significance of Fluorinated Anilines in Advanced Organic Materials and Medicinal Chemistry

Fluorinated anilines represent a cornerstone class of intermediates in the development of advanced organic materials and pharmaceuticals. The strategic incorporation of fluorine into aniline (B41778) derivatives can profoundly alter the parent molecule's physicochemical and pharmacokinetic properties. In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance drug efficacy. nih.govnih.gov

The high electronegativity of fluorine can increase metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.govalfa-chemistry.com This often leads to improved bioavailability and a longer half-life of drug candidates. researchgate.net Furthermore, fluorine's ability to form strong, non-covalent interactions, such as hydrogen and halogen bonds, can enhance the binding affinity and selectivity of a drug for its biological target. nih.govresearchgate.net The difluoromethoxy group (-OCHF₂), in particular, is a lipophilic hydrogen bond donor, which can improve membrane permeability.

In the realm of advanced organic materials, fluorinated anilines serve as precursors to polymers, dyes, and other functional materials. The C-F bond's high strength and the unique electronic effects of fluorine substituents contribute to the thermal and chemical stability of the resulting materials. These properties are highly desirable for applications in electronics, such as in the manufacturing of organic light-emitting diodes (OLEDs) and other electronic materials where durability and specific electronic characteristics are paramount.

Overview of the Role of 2-(Difluoromethoxy)-4-nitroaniline as a Key Chemical Synthon

This compound is a valuable chemical synthon, a building block used to introduce specific structural motifs into more complex molecules. cymitquimica.combldpharm.com Its utility stems from the distinct reactivity of its three functional groups: the primary amine (-NH₂), the nitro group (-NO₂), and the difluoromethoxy group (-OCHF₂).

The aromatic amine functionality allows for a range of classic transformations. It can undergo diazotization to form a highly reactive diazonium salt, which can then be subjected to a variety of Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities. The amine can also be acylated or alkylated to build more complex side chains.

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but can be readily reduced to a primary amine. This transformation is fundamental in many synthetic pathways, providing a route to diamino derivatives or allowing for sequential functionalization of the aromatic core.

The difluoromethoxy group, while generally stable, significantly influences the electronic environment of the aniline ring. It acts as a weak electron-withdrawing group, modulating the reactivity of the other functional groups. Its presence is crucial for imparting the desirable properties associated with fluorination, as discussed previously, into the final target molecule. The combination of these functional groups makes this compound a versatile intermediate for constructing complex, highly functionalized aromatic compounds for application in medicinal and materials science research. cymitquimica.com

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 22236-06-2 |

| Molecular Formula | C₇H₆F₂N₂O₃ |

| Molecular Weight | 204.13 g/mol |

| Appearance | Pale yellow to light brown solid |

Data sourced from multiple chemical supplier catalogs. cymitquimica.comsigmaaldrich.com

Structure

3D Structure

属性

IUPAC Name |

2-(difluoromethoxy)-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O3/c8-7(9)14-6-3-4(11(12)13)1-2-5(6)10/h1-3,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAPKGVHPTPDQFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22236-06-2 | |

| Record name | 2-(difluoromethoxy)-4-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Difluoromethoxy 4 Nitroaniline

Total Synthesis Approaches and Optimization Strategies

The construction of 2-(Difluoromethoxy)-4-nitroaniline involves the strategic introduction of three key functional groups onto a benzene (B151609) ring: an amino group, a nitro group, and a difluoromethoxy group. The order and method of these introductions are critical for achieving the desired substitution pattern and maximizing yield.

Strategic Disconnection and Retrosynthetic Analysis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net For this compound, the primary disconnections involve the carbon-nitrogen bonds of the amine and nitro groups, and the carbon-oxygen bond of the difluoromethoxy ether.

A logical retrosynthetic pathway begins by considering the final amino group. This group is commonly formed by the reduction of a nitro group. wikipedia.orgncert.nic.in This points to 1-(difluoromethoxy)-2,4-dinitrobenzene as a direct precursor.

Alternatively, a more common and direct precursor is a nitrated version of a difluoromethoxy-substituted aniline (B41778) or phenol (B47542). A key disconnection, therefore, is the C-NO2 bond, which can be introduced via an electrophilic aromatic nitration reaction. This leads to 4-(difluoromethoxy)aniline (B1299965) as a potential precursor. However, nitration of 4-(difluoromethoxy)aniline would need to be highly regioselective to yield the desired 2-nitro isomer.

Another powerful retrosynthetic approach involves disconnecting the C-O bond of the difluoromethoxy group. This suggests a reaction between a phenol derivative and a difluoromethylating agent. A plausible precursor from this disconnection is 4-amino-3-nitrophenol, which could then be difluoromethylated.

A highly practical route starts from a more readily available precursor, 4-nitrophenol (B140041). The synthetic sequence would be:

Difluoromethylation of 4-nitrophenol to form 1-(difluoromethoxy)-4-nitrobenzene.

Nitration of 1-(difluoromethoxy)-4-nitrobenzene to introduce a second nitro group, yielding 1-(difluoromethoxy)-2,4-dinitrobenzene.

Selective reduction of the ortho-nitro group to an amine to furnish the final product.

This step-wise approach allows for controlled installation of each functional group, managing regioselectivity at each stage.

Difluoromethylation Techniques in Aromatic Systems

The introduction of the difluoromethoxy (-OCF2H) group onto an aromatic ring is a critical step. This moiety is known to enhance metabolic stability and receptor binding affinity in bioactive molecules. orgsyn.org

A prevalent method for the difluoromethylation of phenols involves the use of chlorodifluoromethane (B1668795) (Freon 22) under basic conditions. A more modern and operationally simpler alternative utilizes sodium chlorodifluoroacetate (ClCF2CO2Na) as a difluorocarbene precursor. orgsyn.org This salt, upon heating, decarboxylates to generate difluorocarbene (:CF2), which is then trapped by a phenoxide nucleophile. orgsyn.org For instance, the synthesis of 4-(difluoromethoxy)nitrobenzene (B73078) can be achieved by reacting 4-nitrophenol with chlorodifluoromethane in the presence of a base. google.com

Recent advancements in photoredox catalysis have also provided new pathways for difluoromethylation under mild conditions, although these are often applied to different substrate classes. qmul.ac.ukresearchgate.net

Regioselective Nitration and Reduction Pathways

Regioselective Nitration: The nitration step is crucial for installing the nitro group at the correct position on the aromatic ring. Traditional nitration methods often employ a mixture of concentrated nitric acid and sulfuric acid. frontiersin.org The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.

The difluoromethoxy group is an ortho-, para-directing group. Therefore, nitrating a precursor like 1-(difluoromethoxy)benzene would result in a mixture of isomers. To achieve the desired this compound structure, nitration is often performed on a substrate where the positions are appropriately activated or blocked.

For example, starting with 4-(Difluoromethoxy)aniline, direct nitration can be challenging as the powerful activating amino group can lead to over-nitration or oxidation. A common strategy is to protect the amine as an acetamide, N-[4-(difluoromethoxy)phenyl]acetamide. The acetamido group is still an ortho-, para-director but is less activating than the amine. Nitration of this protected intermediate, followed by deprotection (hydrolysis) of the amide, would yield the target molecule.

Reduction Pathways: The final step in many synthetic routes to this compound is the reduction of a nitro group to an amine. A variety of reagents can accomplish this transformation. wikipedia.org

Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. ncert.nic.incommonorganicchemistry.com A key challenge when starting from a dinitro-precursor is achieving selective reduction of one nitro group over the other.

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in an acidic medium (e.g., HCl or acetic acid) are effective for nitro group reduction. wikipedia.orgcommonorganicchemistry.com Reduction with iron scrap and hydrochloric acid is often preferred in industrial settings because the iron(II) chloride formed can be hydrolyzed, regenerating some of the acid. ncert.nic.in

Sulfide (B99878) Reagents: Sodium sulfide (Na2S) or sodium hydrosulfide (B80085) (NaSH) can be used for the selective reduction of one nitro group in a dinitro-aromatic compound.

Catalytic Systems in the Synthesis of Fluorinated Aromatic Amines

Modern synthetic chemistry increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. In the synthesis of fluorinated aromatic amines, catalysts play a role in several key transformations.

For the crucial nitro group reduction step, transition metal catalysts are paramount. Palladium, platinum, and nickel catalysts are widely used for hydrogenation. ncert.nic.inmdpi.com The choice of catalyst and reaction conditions can influence selectivity, which is particularly important when other reducible functional groups are present. For instance, Raney nickel is sometimes chosen over Pd/C to avoid dehalogenation in substrates containing chloro, bromo, or iodo substituents. commonorganicchemistry.com

While not always directly applied in the most common routes to this compound, other catalytic systems are vital in the broader context of aromatic amine synthesis. For example, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide powerful methods for forming C-N bonds, offering alternative retrosynthetic disconnections.

Green Chemistry Principles and Sustainable Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Applying these principles to the synthesis of this compound involves several considerations.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation is a good example of an atom-economical reaction for the reduction of nitro groups, as the only byproduct is water. acsgcipr.org

Use of Safer Solvents and Reagents: Efforts are being made to replace hazardous solvents with greener alternatives, such as water or supercritical fluids. thieme-connect.de For nitration, traditional methods use highly corrosive mixed acids. frontiersin.org Research into solid acid catalysts or milder nitrating agents aims to circumvent this issue.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions. acsgcipr.org Photochemical methods, which can operate at room temperature, also represent a move towards greater energy efficiency. acs.org

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents because they are used in small amounts and can be recycled, minimizing waste. rsc.orgacsgcipr.org

One patented process highlights a more environmentally friendly approach by using ferric oxide and activated carbon as a catalyst system for the reduction of a nitro precursor with hydrazine (B178648) and water, aiming for high yield and reduced pollution. google.com

Comparative Analysis of Synthetic Efficiency and Yields Across Different Routes

| Route | Starting Material | Key Steps | Reported/Plausible Yield | Advantages | Disadvantages |

| 1 | 4-Nitrophenol | 1. Difluoromethylation2. Nitration3. Selective Reduction | Moderate to Good | Readily available starting material; logical sequence. | Requires selective reduction of one of two nitro groups, which can be challenging. |

| 2 | 4-Aminophenol | 1. Acetylation (protection)2. Difluoromethylation3. Nitration4. Hydrolysis (deprotection) | Good | High degree of regiocontrol. | Longer sequence (four steps). |

| 3 | 4-(Difluoromethoxy)aniline | 1. Acetylation (protection)2. Nitration3. Hydrolysis (deprotection) | Good | Direct functionalization of an advanced intermediate. | Requires synthesis of the starting aniline; potential for isomer formation during nitration. |

This table is a representation of plausible synthetic strategies. Specific yields are highly dependent on reaction conditions and optimization.

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Difluoromethoxy)-4-nitroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

Detailed experimental ¹H, ¹³C, and ¹⁹F NMR data for this compound are not widely available in the peer-reviewed literature. However, predicted NMR data can provide valuable insights into the expected chemical shifts.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the proton of the difluoromethoxy group. The aromatic protons on the benzene (B151609) ring would appear as a complex splitting pattern due to their coupling with each other. The single proton of the -OCHF₂ group would likely appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on all the unique carbon atoms in the molecule. Predicted ¹³C NMR data for the closely related isomer, 4-nitroaniline, shows aromatic carbons in the range of 107-146 ppm. hmdb.cachemicalbook.com For this compound, the carbon of the difluoromethoxy group would be a key identifier, expected to be a triplet in the proton-coupled spectrum.

¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, the two fluorine atoms of the difluoromethoxy group are expected to be chemically equivalent, giving rise to a single signal. This signal would be split into a doublet by the adjacent proton of the same group.

Predicted NMR Data for Related Isomers:

While specific experimental data for this compound is scarce, data for its isomer, 4-(Difluoromethoxy)-2-nitroaniline, can offer some comparative insights. For instance, in related N-CHF₂ derivatives, ¹⁹F NMR signals have been observed in the range of -90 to -92 ppm. researchgate.net

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (Aromatic) | 6.5 - 8.0 | Multiplet |

| ¹H (-OCHF₂) | 6.0 - 7.0 | Triplet |

| ¹³C (Aromatic) | 110 - 150 | Singlet |

| ¹³C (-OCHF₂) | 115 (t) | Triplet |

| ¹⁹F (-OCHF₂) | -90 to -80 | Doublet |

2D NMR Techniques for Connectivity and Stereochemical Insights

To definitively establish the connectivity of atoms in this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC: An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, confirming the C-H connectivities in the aromatic ring and the difluoromethoxy group.

HMBC: An HMBC spectrum would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the position of the difluoromethoxy group relative to the nitro and aniline (B41778) groups on the aromatic ring.

As of the current literature survey, no specific 2D NMR studies for this compound have been published.

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), the asymmetric and symmetric stretching of the nitro group (around 1530 cm⁻¹ and 1350 cm⁻¹, respectively), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-O and C-F stretching vibrations of the difluoromethoxy group. For the related compound 2-methoxy-4-nitroaniline (B147289), FTIR analysis has been used to confirm the presence of various functional groups. scispace.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The symmetric vibrations of non-polar bonds often give strong Raman signals. For this compound, the symmetric stretching of the nitro group and the vibrations of the aromatic ring would be expected to be prominent in the Raman spectrum. Studies on similar molecules like 2,6-dibromo-4-nitroaniline (B165464) have utilized both FTIR and FT-Raman spectroscopy for vibrational assignments. nih.gov

Characteristic Vibrational Frequencies (Expected):

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric Stretch | ~1350 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1400 - 1600 |

| Difluoromethoxy (-OCHF₂) | C-F Stretch | 1000 - 1200 |

| Difluoromethoxy (-OCHF₂) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It allows for the precise determination of the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₇H₆F₂N₂O₃, which corresponds to a monoisotopic mass of 204.0346 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass, providing strong evidence for the elemental composition of the molecule.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 204. Subsequent fragmentation could involve the loss of the nitro group (-NO₂), the difluoromethoxy group (-OCHF₂), or other characteristic fragments, providing further structural confirmation. Soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) would likely show a prominent protonated molecule [M+H]⁺ at m/z 205.

While no specific experimental mass spectrometry data for this compound is available, studies on nitroaniline isomers have shown that fragmentation patterns can be used to distinguish between them.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture

Single-Crystal X-ray Diffraction (SCXRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs in the crystal lattice.

To date, there are no published single-crystal structures for this compound in the Cambridge Structural Database (CSD).

Crystallographic Analysis of Bond Lengths, Bond Angles, and Torsion Angles

If a suitable single crystal of this compound were to be grown and analyzed by SCXRD, a wealth of structural data could be obtained. This would include:

Bond Lengths: Precise measurements of all covalent bonds, such as C-C, C-N, C-O, N-O, C-F, and C-H bonds.

Bond Angles: The angles between adjacent bonds, which define the geometry around each atom.

Torsion Angles: The dihedral angles that describe the conformation of the molecule, such as the orientation of the difluoromethoxy and nitro groups relative to the benzene ring.

For comparison, the crystal structure of the related compound 2-methoxy-4-nitroaniline has been determined to be monoclinic with the space group P2₁/a. scispace.com Such data for this compound would be invaluable for understanding its solid-state properties and intermolecular interactions.

Intermolecular Interactions: Hydrogen Bonding and π-Stacking Architectures

In the broader family of nitroanilines, intermolecular forces such as hydrogen bonds and π-stacking play a crucial role in determining their solid-state structures. Typically, the amino group (-NH2) acts as a hydrogen bond donor, while the nitro group (-NO2) serves as an acceptor, leading to the formation of various supramolecular assemblies like dimers, chains, and sheets. For instance, in many C-substituted nitroanilines, molecules are linked by N-H···O hydrogen bonds. researchgate.netnih.govacs.org The presence of a difluoromethoxy group is expected to influence these interactions through its electronic and steric effects. The fluorine atoms can also participate in weaker hydrogen bonds. rsc.org

Polymorphism and Crystal Engineering of this compound and its Derivatives

Polymorphism, the ability of a compound to exist in more than one crystal form, is a known phenomenon in substituted nitroanilines. Different polymorphs can exhibit distinct physical properties, and their formation can often be controlled through crystal engineering principles by manipulating factors like solvent and temperature during crystallization. Studies on related compounds such as 2-methyl-6-nitroaniline (B18888) have revealed the existence of different polymorphic forms. researchgate.net

The design of specific crystal structures through the controlled assembly of molecules is the core of crystal engineering. For nitroanilines, this often involves leveraging the predictable nature of N-H···O hydrogen bonds. The introduction of a difluoromethoxy group could potentially be used to engineer novel crystal structures with desired properties. However, a specific discussion on the polymorphism and crystal engineering of this compound and its derivatives is currently speculative due to the absence of experimental structural data in the reviewed literature.

While general characteristics of related compounds offer a framework for understanding what might be expected for this compound, a definitive and scientifically rigorous account of its specific structural features awaits dedicated research and publication of its crystal structure.

Computational Chemistry and Theoretical Investigations of 2 Difluoromethoxy 4 Nitroaniline

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods can elucidate the molecule's stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the lowest energy conformation on the potential energy surface. For aromatic systems like nitroaniline derivatives, DFT calculations can reveal the planarity of the ring and the orientation of substituent groups.

Table 1: Representative Bond Lengths (Å) and Angles (°) for Nitroaniline Analogs from DFT Calculations Note: This table presents data for analogous compounds to illustrate typical results from DFT calculations, as specific experimental or calculated data for 2-(Difluoromethoxy)-4-nitroaniline is not readily available.

| Parameter | Compound | Calculated Value | Reference Method |

|---|---|---|---|

| C-NO₂ Bond Length | p-Nitroaniline | 1.435 Å | B3LYP/6-311G(d,p) |

| C-NH₂ Bond Length | p-Nitroaniline | 1.385 Å | B3LYP/6-311G(d,p) |

| O-N-O Angle | 2-chloro-4-nitroaniline | 123.7° | HF/6-311G(d,p) |

| C-Cl Bond Length | 2-chloro-4-nitroaniline | 1.75 Å | HF/6-311G(d,p) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state.

Biological Relevance and Mechanistic Insights of 2 Difluoromethoxy 4 Nitroaniline and Its Derivatives

Modulation of Enzyme Activity and Receptor Binding Interactions

The introduction of a difluoromethoxy (-OCF₂H) group into a molecular scaffold can profoundly influence its interactions with biological targets such as enzymes and receptors. The high electronegativity of the fluorine atoms in the -OCF₂H group creates a strong dipole moment, which can lead to favorable electrostatic interactions within a protein's binding pocket. This can enhance binding affinity and specificity, critical factors in drug design.

Furthermore, the difluoromethoxy group can act as a unique hydrogen bond donor. This capability allows it to form hydrogen bonds with amino acid residues in a target protein, potentially leading to a stronger and more selective interaction. The nitro group in the 4-position of the aniline (B41778) ring is a strong electron-withdrawing group, which can further modulate the electronic environment of the molecule. This can favor interactions with specific amino acid residues, such as threonine and glutamine, within a binding site, thereby enhancing the inhibition of target biomolecules smolecule.com. For example, derivatives of 4-nitroaniline have been investigated as inhibitors of enzymes like DNA topoisomerase II, a critical target in cancer therapy nih.gov. While specific enzyme inhibition or receptor binding studies on 2-(Difluoromethoxy)-4-nitroaniline itself are not extensively detailed in publicly available literature, the known properties of its constituent functional groups suggest a high potential for such activity.

Antimicrobial and Anticancer Potential as a Core Scaffold

Both nitroaromatic compounds and fluorinated molecules have a long history as effective antimicrobial and anticancer agents encyclopedia.pubresearchgate.netunilag.edu.ng. The this compound scaffold is therefore a promising starting point for the development of new therapeutic agents.

Nitroaromatic compounds often exert their antimicrobial effects through bioreduction. encyclopedia.pub In the low-oxygen environment of many bacteria, the nitro group can be enzymatically reduced to form highly reactive radical species, such as nitroso and hydroxylamine intermediates. These radicals can induce significant cellular damage by reacting with essential biomolecules like DNA, leading to cell death encyclopedia.pub. This mechanism is a key feature of several established nitro-containing antimicrobial drugs encyclopedia.pub. Studies on various nitroaniline derivatives have confirmed their potential as antibacterial and antifungal agents researchgate.netresearchgate.netacs.org.

In the context of cancer, fluorinated compounds have made a significant impact. The inclusion of fluorine can enhance the anticancer properties of a molecule in several ways researchgate.netunilag.edu.ng. Fluorinated podophyllum derivatives, for instance, have been shown to exhibit antitumor activities by promoting the mitochondrial apoptosis pathway in cancer cells nih.gov. Similarly, other fluorinated compounds have demonstrated potent cytotoxic and antiproliferative effects on various cancer cell lines tums.ac.irmdpi.com.

Mechanisms of Action at the Molecular Level

The biological activity of compounds based on the this compound scaffold can be attributed to several mechanisms at the molecular level.

Oxidative Stress and DNA Damage: As mentioned, the reduction of the nitro group is a primary mechanism for antimicrobial activity. The resulting reactive nitrogen species can cause strand breaks in bacterial DNA and oxidize other crucial cellular components, leading to cell death encyclopedia.pub.

Enzyme Inhibition: As discussed in section 7.1, these molecules can be designed to selectively inhibit key enzymes essential for the survival of pathogens or the proliferation of cancer cells. The electron-withdrawing properties of both the nitro and difluoromethoxy groups can enhance the molecule's ability to bind to enzyme active sites smolecule.com.

Induction of Apoptosis: In cancer cells, fluorinated compounds can trigger programmed cell death, or apoptosis. This can occur through various pathways, including the activation of caspases, which are key enzymes in the apoptotic cascade, and the disruption of mitochondrial function nih.gov.

Impact of Difluoromethoxy Group on Lipophilicity and Metabolic Stability for Biological Activity

The difluoromethoxy group is often used as a bioisostere for other functional groups like methoxy (-OCH₃) or hydroxyl (-OH) groups to improve a compound's drug-like properties.

Lipophilicity: Lipophilicity, often measured as the logarithm of the partition coefficient (LogP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The difluoromethoxy group is more lipophilic than a methoxy group but less so than the highly lipophilic trifluoromethoxy group. This moderate increase in lipophilicity can enhance a molecule's ability to cross cellular membranes and reach its intracellular target.

Table 1: Comparison of Lipophilicity Parameters (π) for Phenyl Substituents

| Substituent | Hansch π Value |

|---|---|

| -OCH₃ | -0.02 |

| -OCF₂H | ~0.5-0.7 (estimated) |

| -OCF₃ | 1.04 nih.gov |

The Hansch π value represents the contribution of a substituent to the lipophilicity of a parent compound. A positive value indicates an increase in lipophilicity.

Metabolic Stability: A major challenge in drug development is overcoming rapid metabolism by enzymes in the liver, primarily the cytochrome P450 (CYP) family. Methoxy groups are particularly susceptible to O-demethylation by these enzymes. Replacing a methoxy group with a difluoromethoxy group can significantly enhance metabolic stability. The strong carbon-fluorine bonds are much more resistant to enzymatic cleavage, leading to a longer half-life and improved bioavailability of the drug researchgate.net. This increased stability ensures that the compound remains active in the body for a longer period, potentially leading to improved therapeutic efficacy. Studies have shown that gem-difluorination can either slightly improve or not affect metabolic stability nih.gov.

Interaction with Biological Macromolecules and Membrane Permeability Studies

The ability of a drug to reach its target is fundamentally dependent on its interaction with biological macromolecules and its capacity to permeate cellular membranes. The physicochemical properties of the this compound scaffold are well-suited to facilitate these processes.

The difluoromethoxy group, with its ability to act as a hydrogen bond donor, can form specific interactions with proteins and nucleic acids. These interactions are crucial for the molecule's biological activity, whether it involves inhibiting an enzyme or intercalating with DNA.

Environmental Fate and Advanced Toxicological Research

Advanced Ecotoxicology Studies

Mechanistic Genotoxicity and Carcinogenicity Research in Model Systems

Publicly accessible scientific literature lacks specific mechanistic studies on the genotoxicity and carcinogenicity of 2-(Difluoromethoxy)-4-nitroaniline in model systems.

Genotoxicity: While direct experimental research is not available, the compound has been identified as a potential genotoxic impurity in the synthesis of Pantoprazole sodium synzeal.comvenkatasailifesciences.comgoogle.com. A patent for a method to analyze impurities in Pantoprazole sodium lists "2-nitro-4-difluoromethoxyaniline" (an alternative name for the compound) among six potential genotoxic impurities that require monitoring google.com. However, this document focuses on the analytical detection of the impurity rather than providing experimental data on its genotoxic mechanisms.

Carcinogenicity: There are no available studies on the carcinogenic potential of this compound in animal models or other relevant systems. Material Safety Data Sheets for the compound state that carcinogenicity data is not available guidechem.comkmpharma.in.

Data on Toxicological Endpoints for this compound

| Toxicological Endpoint | Findings |

|---|---|

| Carcinogenicity | No data available guidechem.comkmpharma.in |

| Reproductive Toxicity | No data available guidechem.com |

| STOT-Single Exposure | No data available guidechem.com |

| STOT-Repeated Exposure | No data available guidechem.com |

| Aspiration Hazard | No data available guidechem.com |

Data on Ecotoxicity for this compound

| Ecotoxicological Endpoint | Findings |

|---|---|

| Toxicity to Fish | No data available guidechem.com |

| Toxicity to Daphnia | No data available guidechem.com |

| Toxicity to Algae | No data available guidechem.com |

| Toxicity to Microorganisms | No data available guidechem.com |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Reaction Pathways and Catalytic Systems

The synthesis of 2-(Difluoromethoxy)-4-nitroaniline and its derivatives is an area ripe for innovation. Current synthetic routes can often be improved in terms of efficiency, selectivity, and environmental impact. Future research will likely focus on the development of novel reaction pathways and more sophisticated catalytic systems.

Recent years have seen impressive progress in the development of methods for introducing the difluoromethyl group into organic molecules. ingentaconnect.comingentaconnect.com These can be broadly categorized into direct and stepwise difluoromethylation. ingentaconnect.comingentaconnect.com The application of these advanced methods to the synthesis of this compound could offer significant advantages over traditional approaches. For instance, late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a powerful strategy that is gaining traction. numberanalytics.comnumberanalytics.comnih.gov Developing late-stage difluoromethoxylation techniques applicable to precursors of this compound could streamline the synthesis of a diverse library of analogues.

The use of transition-metal catalysis is another promising frontier. acs.org Palladium-catalyzed cross-coupling reactions, for example, have revolutionized the synthesis of complex amines and could be adapted for the construction of the this compound core or its derivatives. acs.org Furthermore, the exploration of photoredox catalysis offers a mild and efficient alternative for the generation of reactive intermediates, including those necessary for difluoromethoxylation. nih.gov

| Catalyst System | Reaction Type | Potential Advantage for this compound Synthesis |

| Palladium-based catalysts | Cross-coupling | Efficient formation of the aniline (B41778) core and introduction of diverse substituents. |

| Copper-based catalysts | Sandmeyer-type reactions | Potential for direct introduction of the difluoromethoxy group. ingentaconnect.com |

| Photoredox catalysts | Radical-based transformations | Mild reaction conditions and high functional group tolerance. nih.gov |

| Organocatalysts | Asymmetric synthesis | Access to chiral derivatives of this compound. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The production of nitroaromatic compounds, including this compound, often involves highly exothermic and potentially hazardous nitration reactions. amt.ukvapourtec.combeilstein-journals.orgewadirect.com Flow chemistry, where reactions are carried out in continuous-flow reactors, offers a safer and more efficient alternative to traditional batch processing. amt.ukvapourtec.comewadirect.comrsc.org The superior heat and mass transfer in microreactors allows for better control over reaction conditions, leading to higher yields, improved selectivity, and a reduced risk of runaway reactions. vapourtec.comrsc.org The integration of the synthesis of this compound into a flow chemistry setup would be a significant step towards a more sustainable and scalable manufacturing process. rsc.org

Furthermore, the automation of small molecule synthesis is a rapidly advancing field with the potential to revolutionize drug discovery and materials science. nih.govchemrxiv.orgchemrxiv.org By combining flow chemistry with robotic platforms, it is possible to create automated systems for the rapid and iterative synthesis of libraries of compounds. chemrxiv.orgchemrxiv.org Applying this technology to this compound as a starting material would enable the high-throughput synthesis of a vast array of derivatives for biological screening or materials testing. nih.gov

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

| Safety | Higher risk due to poor heat dissipation in large volumes. | Enhanced safety due to small reaction volumes and excellent heat transfer. amt.uk |

| Scalability | Challenging to scale up exothermic reactions safely. | Readily scalable by running the system for longer or in parallel. |

| Reproducibility | Can be variable between batches. | Highly reproducible due to precise control of reaction parameters. |

| Efficiency | Can have lower yields and selectivity due to side reactions. | Often higher yields and selectivity due to better process control. vapourtec.com |

Application in Supramolecular Chemistry and Advanced Materials

The unique electronic and structural features of this compound make it an intriguing candidate for applications in supramolecular chemistry and the development of advanced materials. The nitro group is a well-known component in the formation of charge-transfer complexes and can participate in hydrogen bonding. nih.govyoutube.com The difluoromethoxy group, with its polarized C-H bond, can also act as a hydrogen bond donor. researchgate.net This combination of functionalities could be exploited to design and construct novel supramolecular assemblies with interesting properties. For instance, cucurbiturils have been shown to encapsulate nitroarenes and facilitate their reduction. acs.org

In the realm of advanced materials, fluorinated polymers are known for their exceptional thermal stability, chemical resistance, and unique surface properties. nih.govyoutube.com The incorporation of the difluoromethoxy group into polymers can significantly alter their physical and chemical characteristics. numberanalytics.com this compound could serve as a monomer or a precursor to monomers for the synthesis of novel fluorinated polymers with tailored properties for applications in electronics, coatings, or membranes. nih.govyoutube.com The presence of the nitro group could also be leveraged for further functionalization of the resulting materials. nih.gov

Deep Learning and AI-Assisted Design of this compound Derivatives

The advent of deep learning and artificial intelligence (AI) is transforming the landscape of molecular design. researchgate.netnih.govresearch.google These powerful computational tools can be trained on vast datasets of chemical structures and their associated properties to predict the characteristics of new, virtual molecules. researchgate.netresearch.google This "in silico" approach can significantly accelerate the discovery of compounds with desired biological activities or material properties. nih.gov

In the context of this compound, AI models could be employed to design novel derivatives with optimized properties. research.googleresearchgate.net For example, a machine learning model could be trained to predict the binding affinity of this compound derivatives to a specific biological target. nih.gov The model could then be used to virtually screen millions of potential derivatives and identify the most promising candidates for synthesis and experimental testing. youtube.com This approach has the potential to dramatically reduce the time and cost associated with the discovery of new drugs and materials. research.google

Challenges and Opportunities in Fluorine Chemistry for Complex Molecule Synthesis

While the introduction of fluorine can impart many desirable properties to a molecule, the synthesis of complex fluorinated compounds is not without its challenges. numberanalytics.comnumberanalytics.compharmtech.com One of the major hurdles is achieving high regioselectivity and chemoselectivity in fluorination reactions, particularly in the context of complex molecules with multiple functional groups. numberanalytics.com The development of new fluorinating reagents and catalytic systems that can address these challenges is a key area of ongoing research. numberanalytics.comnumberanalytics.comchinesechemsoc.org

Despite the challenges, the opportunities in organofluorine chemistry are immense. numberanalytics.comnumberanalytics.comyoutube.comresearchgate.net The ability to precisely install fluorine atoms and fluorinated motifs like the difluoromethoxy group into complex molecular architectures opens up new avenues for the design of next-generation pharmaceuticals, agrochemicals, and advanced materials. youtube.comacs.orgnih.govconsensus.app The continued development of novel synthetic methodologies will be crucial for unlocking the full potential of fluorinated compounds like this compound. rsc.orgacs.orgbeilstein-journals.org

| Challenge | Opportunity |

| Regioselectivity and Chemoselectivity | Development of highly selective fluorinating agents and catalysts. numberanalytics.com |

| Scalability of Fluorination Reactions | Integration of fluorination processes into flow chemistry platforms. numberanalytics.com |

| Environmental Concerns | Design of more environmentally benign fluorination methods. numberanalytics.com |

| Limited Availability of Fluorinated Building Blocks | Development of novel synthetic routes to access a wider range of fluorinated starting materials. |

常见问题

Q. What strategies are used to study the bioactivity of this compound in drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。